molecular formula C13H15BrN2O4 B3058957 Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate CAS No. 93139-82-3

Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate

Cat. No.: B3058957
CAS No.: 93139-82-3
M. Wt: 343.17 g/mol
InChI Key: CSYLXXCNRLJAOZ-UHFFFAOYSA-N
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Description

Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate is a chemical compound with the molecular formula C13H15BrN2O4 and a molecular weight of 343.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with 3-bromophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the hydrazone linkage.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A commonly used malonic ester in organic synthesis.

    Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic pathways.

Uniqueness

Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate is unique due to the presence of the 3-bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

diethyl 2-[(3-bromophenyl)hydrazinylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-7-5-6-9(14)8-10/h5-8,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYLXXCNRLJAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296736
Record name diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93139-82-3
Record name NSC111246
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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